molecular formula C17H16N2O3S B2913389 2-(benzylamino)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-thioxoacetamide CAS No. 303091-04-5

2-(benzylamino)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-thioxoacetamide

Cat. No.: B2913389
CAS No.: 303091-04-5
M. Wt: 328.39
InChI Key: CPGPLJIERWMVQS-UHFFFAOYSA-N
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Description

2-(Benzylamino)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-thioxoacetamide is a complex chemical compound that combines aromatic and heterocyclic structures. This compound draws interest due to its potential applications in medicinal chemistry, organic synthesis, and material science. Its unique structural elements make it a valuable subject of study for a variety of chemical processes and biological interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(benzylamino)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-thioxoacetamide typically involves several key steps:

  • Starting Materials: : The synthesis usually begins with commercially available benzylamine and 2,3-dihydro-1,4-benzodioxin-6-yl acetic acid.

  • Formation of Intermediate: : The benzylamine reacts with 2,3-dihydro-1,4-benzodioxin-6-yl acetic acid under specific conditions to form an intermediate amide compound. This step requires careful control of temperature and pH.

  • Thioxoacetamide Formation: : The intermediate amide undergoes thiation using reagents like Lawesson's reagent or phosphorus pentasulfide to introduce the thioxo group, yielding the target compound.

Industrial Production Methods

For industrial-scale production, the process is optimized for yield and purity:

  • Catalysts and Solvents: : The use of appropriate catalysts and solvents, such as dichloromethane or ethanol, improves reaction efficiency.

  • Purification: : Techniques like recrystallization or chromatography are employed to purify the final product.

  • Environmental Considerations: : Green chemistry principles are integrated to minimize waste and reduce the environmental impact of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(Benzylamino)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-thioxoacetamide participates in several types of chemical reactions:

  • Oxidation: : Under oxidative conditions, the aromatic and heterocyclic rings can undergo modification.

  • Reduction: : The compound can be reduced to alter its functional groups, particularly the thioxo group.

  • Substitution: : Nucleophilic or electrophilic substitution reactions can modify the benzylamino group or other parts of the molecule.

Common Reagents and Conditions

  • Oxidation: : Reagents like potassium permanganate or hydrogen peroxide.

  • Reduction: : Sodium borohydride or lithium aluminum hydride.

  • Substitution: : Halogenating agents or alkylating agents under varying temperatures and solvent conditions.

Major Products Formed

  • Oxidation: : Formation of corresponding sulfoxides or sulfones.

  • Reduction: : Reduced forms of the thioxo group, such as thiol or sulfide derivatives.

  • Substitution: : New compounds with modified benzyl or amino groups.

Scientific Research Applications

2-(Benzylamino)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-thioxoacetamide has several applications across different fields:

  • Chemistry: : Used as an intermediate in organic synthesis to create more complex molecules.

  • Biology: : Investigated for its potential as an enzyme inhibitor or ligand in biochemical assays.

  • Medicine: : Explored for its therapeutic potential, possibly as an anticancer or antimicrobial agent.

  • Industry: : Employed in the development of novel materials or as a catalyst in specific reactions.

Mechanism of Action

The mechanism by which 2-(benzylamino)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-thioxoacetamide exerts its effects involves:

  • Molecular Targets: : It can interact with enzymes, proteins, or receptors in biological systems.

  • Pathways: : The compound may inhibit certain pathways, such as those involved in cell proliferation or microbial growth, by binding to active sites or altering conformations of target molecules.

Comparison with Similar Compounds

Comparison

Compared to other benzylamino and thioxoacetamide derivatives, 2-(benzylamino)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-thioxoacetamide stands out due to:

  • Unique Structure: : The fusion of benzylamino and benzodioxin elements is relatively rare.

  • Reactivity: : Its chemical reactivity is distinct due to the specific arrangement of functional groups.

Similar Compounds

  • 2-(benzylamino)-N-phenyl-2-thioxoacetamide

  • 2-(benzylamino)-N-(1,3-benzodioxol-5-yl)-2-thioxoacetamide

  • 2-(benzylamino)-N-(3,4-methylenedioxyphenyl)-2-thioxoacetamide

This compound’s multifaceted applications and intriguing chemistry make it a valuable subject of study in multiple scientific and industrial fields.

Properties

IUPAC Name

2-(benzylamino)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-sulfanylideneacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O3S/c20-16(17(23)18-11-12-4-2-1-3-5-12)19-13-6-7-14-15(10-13)22-9-8-21-14/h1-7,10H,8-9,11H2,(H,18,23)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPGPLJIERWMVQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)NC(=O)C(=S)NCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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